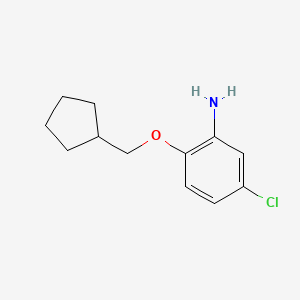

5-Chloro-2-(cyclopentylmethoxy)aniline

Description

5-Chloro-2-(cyclopentylmethoxy)aniline (CAS: 946727-66-8) is a halogenated aniline derivative with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . The compound features a chloro substituent at the 5-position of the benzene ring and a cyclopentylmethoxy group at the 2-position. Its structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Classified as an irritant (Xi hazard code), it requires careful handling in laboratory settings .

Properties

IUPAC Name |

5-chloro-2-(cyclopentylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHIMWJTDHGGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-(cyclopentylmethoxy)aniline involves several steps. One common synthetic route includes the reaction of 5-chloro-2-nitroaniline with cyclopentylmethanol under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(cyclopentylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

5-Chloro-2-(cyclopentylmethoxy)aniline serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Biology

Research has indicated that this compound may exhibit biological activity , particularly in its interactions with biomolecules. Studies have focused on its potential as a drug candidate, exploring its effects on various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties . It has shown promise in:

- Anticancer Activity: Experimental studies have indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through mechanisms involving caspase activation and cell cycle inhibition.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction via caspase activation |

| Study B | HeLa | 10 | Inhibition of cell cycle progression |

- Antimicrobial Properties: Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

Industry

In industrial applications, this compound is utilized for the production of specialty chemicals . Its unique properties make it suitable for creating materials with specific characteristics required in various manufacturing processes.

Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with increased levels of cleaved caspases indicating activation of apoptotic pathways.

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed significant effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentylmethoxy)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally and functionally related aniline derivatives, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₁H₁₆ClN₂O₂.

Structural and Functional Insights

Substituent Effects on Reactivity: Oxygen-Linked Groups: Compounds with ether-linked substituents (e.g., cyclopentylmethoxy, phenoxy, pyridinyloxy) exhibit enhanced steric bulk compared to simpler groups like methyl or trifluoromethyl. For instance, 5-Chloro-2-[2-(dimethylamino)ethoxy]aniline () is utilized in synthesizing Nurr1 agonists due to its ability to modulate receptor binding via the dimethylamino ethoxy chain . Electron-Withdrawing Groups: The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)aniline increases electrophilicity at the aromatic ring, influencing reactivity in coupling reactions .

Applications in Drug Development: Analogs like 5-Chloro-2-(1H-pyrazol-5-yl)aniline () are explored for their bioactivity, with documented safety profiles for lab use.

Synthetic Utility: 5-Chloro-2-methylaniline () is a benchmark compound in organic synthesis, with standardized purity levels (e.g., 10 µg/ml in cyclohexane) for analytical applications . 4-(5-Chloro-2-methoxy-phenoxy)-aniline () exemplifies route optimization challenges, with LookChem analyzing feasible synthetic pathways for industrial-scale production .

Biological Activity

5-Chloro-2-(cyclopentylmethoxy)aniline (CAS No. 946727-66-8) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a chloro substituent on the aniline ring and a cyclopentylmethoxy group, which may influence its lipophilicity and biological interactions. The molecular formula is with a molecular weight of approximately 223.72 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 223.72 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively characterized |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyclopentylmethoxy group may enhance membrane permeability, allowing for effective intracellular targeting.

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, studies suggest that aniline derivatives can influence neurotransmitter systems and exhibit anti-inflammatory properties .

Pharmacological Studies

- Antitumor Activity : In vitro studies have shown that aniline derivatives can inhibit cancer cell proliferation. A related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Neuropharmacological Effects : Compounds structurally similar to this compound have been investigated for their effects on the central nervous system (CNS). Preliminary findings indicate potential anxiolytic or antidepressant effects, warranting further investigation into this compound's neuropharmacological profile .

- Anti-inflammatory Properties : Some studies have suggested that derivatives of chlorinated anilines possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various aniline derivatives, including those with chloro and methoxy substitutions. Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Neuroactive Compounds

Research focused on the neuroactive properties of substituted anilines found that certain derivatives could modulate neurotransmitter release and receptor activity, suggesting possible applications in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(cyclopentylmethoxy)aniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves substituting a nitro or halide group on the aniline ring with a cyclopentylmethoxy moiety. A plausible route is:

Start with 5-chloro-2-nitroaniline.

Reduce the nitro group to an amine using hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation.

Perform nucleophilic substitution or coupling with cyclopentylmethanol. Mitsunobu conditions (e.g., DIAD, PPh₃) may enhance ether bond formation .

- Purity Control : Use column chromatography or recrystallization, validated via HPLC (>95% purity) and elemental analysis .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentylmethoxy protons (δ 1.5–2.5 ppm for cyclopentyl) and amine protons (δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Temperature : Stability studies show degradation >5% at 40°C over 30 days; recommend −20°C for long-term storage .

- Moisture Control : Use desiccants (e.g., silica gel) due to hygroscopic amine groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclopentyl vs. cyclohexylmethoxy) to assess steric/electronic effects on target binding .

- Biological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and antimicrobial activity (MIC against Gram+/− bacteria) .

- Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like kinase enzymes .

Q. What strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity Reassessment : Verify compound integrity via LC-MS; impurities >2% can skew results .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. How should researchers design in vivo pharmacokinetic (PK) and toxicity studies for this compound?

- Methodological Answer :

- Animal Models : Use rodents for bioavailability studies (oral/IP administration). Monitor plasma levels via LC-MS/MS at intervals (0–24 hr) .

- Toxicokinetics : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 14-day exposure .

- Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS .

Q. What advanced analytical techniques can elucidate degradation pathways under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (80°C), UV light, and oxidative agents (H₂O₂). Monitor via HPLC-DAD .

- Degradant Identification : Use HRMS/MS to characterize fragments (e.g., loss of cyclopentylmethoxy group, m/z Δ = 98 Da) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.